molecular formula C18H23NO B3173432 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline CAS No. 946786-28-3

2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline

Cat. No.: B3173432
CAS No.: 946786-28-3
M. Wt: 269.4 g/mol
InChI Key: UXMWVQBFUUXJKI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline typically involves the reaction of 2-methyl-4-nitroaniline with 4-(tert-pentyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for research purposes.

Properties

IUPAC Name

2-methyl-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-5-18(3,4)14-6-8-15(9-7-14)20-16-10-11-17(19)13(2)12-16/h6-12H,5,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMWVQBFUUXJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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